Murihexocin C

Description

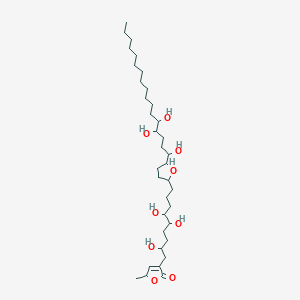

Structure

2D Structure

Properties

Molecular Formula |

C35H64O9 |

|---|---|

Molecular Weight |

628.9 g/mol |

IUPAC Name |

2-methyl-4-[2,5,6-trihydroxy-9-[5-(1,4,5-trihydroxyheptadecyl)oxolan-2-yl]nonyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3 |

InChI Key |

VYEJYURNQIJVJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |

Synonyms |

murihexocin C |

Origin of Product |

United States |

Origin and Isolation Methodology of Murihexocin C

Extraction and Purification Techniques for Murihexocin C

Spectroscopic Analysis for Stereochemical Configuration

The spectroscopic data obtained from the chiral derivatives is key to assigning the stereochemistry. The analysis of ¹H and ¹³C NMR spectra of the Mosher esters and acetal (B89532) derivatives allows for the determination of the spatial arrangement of the substituents around the chiral centers. doc-developpement-durable.orgindexcopernicus.com For example, in Mosher ester analysis, specific patterns in the chemical shift differences (Δδ values) for protons on either side of the carbinol center provide a reliable indication of its absolute configuration. researchgate.netmatilda.science

Structural Characterization and Stereochemical Determination of Murihexocin C

Spectroscopic Approaches to Structural Elucidationresearchgate.netui.ac.idcabidigitallibrary.org

The determination of the planar structure of Murihexocin C has been achieved through a combination of powerful spectroscopic techniques. These methods provide complementary information that, when pieced together, reveals the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Assignment (1D and 2D NMR)researchgate.netui.ac.idcabidigitallibrary.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together its complex structure. researchgate.netcabidigitallibrary.org

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms. For instance, characteristic signals in the ¹H NMR spectrum, such as those around δ 7.18, δ 5.06, and δ 3.86, are indicative of the α,β-unsaturated γ-lactone ring, a common feature in acetogenins (B1209576). google.com Similarly, the ¹³C NMR spectrum shows distinctive peaks for the carbonyl carbon of the lactone (δ ~174.6), the olefinic carbons (δ ~151.8 and δ ~131.2), and various oxygenated carbons, confirming the presence of these functional groups. researchgate.netgoogle.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in establishing the connectivity between different parts of the molecule. cabidigitallibrary.org COSY experiments reveal proton-proton couplings, allowing for the tracing of the carbon chain. HMQC and HMBC experiments correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This data has been vital in placing the tetrahydrofuran (B95107) (THF) ring and the multiple hydroxyl groups along the long aliphatic chain. cabidigitallibrary.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1 | 174.6 | |

| 2 | 131.2 | |

| 4 | 3.86 | 70.0 |

| 17 | 3.86 | 79.3 |

| 20 | 3.86 | 81.7 |

| 21 | 3.43 | 74.4 |

| 33 | 7.18 | 151.8 |

| 34 | 5.06 | 78.0 |

Note: The data presented is a compilation from various sources and may show slight variations depending on the solvent and experimental conditions. google.com

Mass Spectrometry (MS) Techniques for this compound (e.g., HR-ESI-TOF-MS)researchgate.netui.ac.idcabidigitallibrary.org

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) has played a pivotal role in determining the molecular formula of this compound. researchgate.net This technique provides a highly accurate mass measurement of the molecular ion, which for this compound corresponds to the molecular formula C₃₅H₆₄O₉.

Furthermore, fragmentation patterns observed in the mass spectrum, particularly from techniques like tandem mass spectrometry (MS/MS), offer valuable structural information. doc-developpement-durable.org The fragmentation can help to locate the position of the THF ring and the hydroxyl groups along the alkyl chain by analyzing the masses of the resulting fragments. cabidigitallibrary.orggoogle.com

Other Spectroscopic Methods (e.g., IR, UV)cabidigitallibrary.org

While NMR and MS provide the bulk of the structural information, other spectroscopic methods like Infrared (IR) and Ultraviolet (UV) spectroscopy offer confirmatory data for the presence of specific functional groups. cabidigitallibrary.orgdoc-developpement-durable.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption around 1740-1760 cm⁻¹ is indicative of the carbonyl group in the γ-lactone ring. google.com Broad absorption in the region of 3200-3600 cm⁻¹ signifies the presence of hydroxyl (-OH) groups.

Ultraviolet (UV) Spectroscopy : The UV spectrum of this compound typically exhibits a maximum absorption (λₘₐₓ) around 210-220 nm, which is characteristic of the α,β-unsaturated γ-lactone chromophore. google.comdoc-developpement-durable.org

Absolute and Relative Stereochemical Assignment Methodologiescabidigitallibrary.orgpsu.edu

Determining the three-dimensional arrangement of atoms, or stereochemistry, of this compound is a complex task due to the presence of multiple chiral centers. A combination of chemical derivatization and spectroscopic analysis is employed to assign the absolute and relative configurations of these stereocenters.

Chiral Derivatization Strategies (e.g., Mosher Ester Methodology, Formaldehyde (B43269) Acetal (B89532) Derivatives)cabidigitallibrary.orgpsu.edu

To determine the absolute configuration of the numerous hydroxyl-bearing stereocenters in this compound, chiral derivatization agents are utilized. doc-developpement-durable.orgindexcopernicus.com

Mosher Ester Methodology : This is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols. indexcopernicus.comresearchgate.netmatilda.science The alcohol groups of this compound are esterified with both the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netmatilda.science The resulting diastereomeric Mosher esters exhibit different ¹H NMR chemical shifts for the protons near the newly formed chiral ester linkage. matilda.science By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the carbinol center can be deduced. researchgate.netmatilda.science This method has been successfully applied to determine the absolute configurations of several stereocenters in this compound and related acetogenins. doc-developpement-durable.orgindexcopernicus.com

Formaldehyde Acetal Derivatives : For determining the relative stereochemistry of vicinal diol (1,2-diol) moieties, the formation of formaldehyde acetal derivatives can be employed. The analysis of the ¹H and ¹³C NMR spectra of these derivatives can help to establish the syn or anti relationship between the two adjacent hydroxyl groups.

Biosynthetic Pathways and Precursor Studies of Annonaceous Acetogenins Including Murihexocin C

Proposed Polyketide Origin of Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins, including Murihexocin C, are a large group of naturally occurring compounds exclusively found in the Annonaceae family of plants. scielo.brscielo.br It is widely accepted that these compounds are derived from a polyketide biosynthetic pathway. oup.comnih.govfrontiersin.org This proposed origin stems from their characteristic chemical structures: long-chain fatty acid derivatives, typically with 32 or 34 carbon atoms, that have been combined with a 2-propanol unit to form a terminal α,β-unsaturated γ-lactone. sysrevpharm.orgcancer.gov

The biosynthesis is thought to begin with the condensation of acetate (B1210297) units, in the form of acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. This process, catalyzed by polyketide synthases (PKS), generates a long polyketide chain. This linear precursor, a polyene, then undergoes a series of crucial transformations to yield the diverse structures of Annonaceous acetogenins. mdpi.com

A key feature of many acetogenins is the presence of one or more tetrahydrofuran (B95107) (THF) rings within the carbon chain. sysrevpharm.orgmdpi.com The formation of these rings is hypothesized to occur through the stereospecific epoxidation of the double bonds in the polyene precursor, followed by a cascade of intramolecular cyclizations. mdpi.com The stereochemistry of the resulting THF rings and their flanking hydroxyl groups is a critical determinant of the specific acetogenin (B2873293) produced and is a key feature for their classification. core.ac.uk

Enzymatic Transformations and Biosynthetic Intermediates

The conversion of the initial polyketide chain into the final complex structure of acetogenins like this compound involves a series of enzymatic transformations. While the specific enzymes have not all been fully characterized, their proposed roles are central to understanding the biosynthesis.

Following the initial polyketide synthesis, key enzymatic steps are believed to include:

Epoxidation: Enzymes, likely epoxidases, introduce epoxide rings at specific locations along the polyene chain.

Cyclization: The epoxide rings are then opened and cyclize to form the characteristic THF rings. The stereochemical outcome of this cyclization is crucial for the final structure. core.ac.uk

Hydroxylation: Various hydroxyl groups are introduced along the carbon chain by hydroxylases. This compound, for instance, is a mono-tetrahydrofuran acetogenin with six hydroxyl groups. researchgate.netjst.go.jp

Lactonization: The terminal carboxylic acid group of the fatty acid chain reacts with a 2-propanol unit to form the characteristic γ-lactone ring. sysrevpharm.orgmdpi.com

Several compounds have been identified as likely biosynthetic precursors or intermediates. For example, muricatacin, a simpler acetogenin derivative, has been used as a starting material in the synthetic studies of more complex acetogenins, suggesting its potential role as a precursor. oup.com Additionally, epoxymurins A and B have been proposed as biogenetic precursors of Annonaceous acetogenins. oup.com The identification of such intermediates provides valuable insights into the stepwise construction of these molecules.

Genetic and Molecular Studies Related to Annonaceous Acetogenin Biosynthesis

Direct genetic and molecular studies on the biosynthesis of Annonaceous acetogenins, including this compound, are still in their early stages. The difficulty in establishing plant tissue cultures for Annonaceae species has been a significant barrier to detailed experimental investigation of the biogenesis at a genetic level. sysrevpharm.org

Despite these challenges, the understanding of polyketide biosynthesis in other organisms provides a framework for what to expect. The genes responsible for acetogenin biosynthesis are likely to be organized in a gene cluster, encoding the polyketide synthase (PKS) and the various modifying enzymes such as epoxidases, hydroxylases, and cyclases.

Future research in this area will likely focus on:

Genome sequencing of Annonaceae species to identify the PKS gene clusters responsible for acetogenin production.

Transcriptomic analysis to identify genes that are upregulated during periods of high acetogenin biosynthesis.

Heterologous expression of candidate genes in model organisms to characterize the function of the encoded enzymes.

Biological Activities and Mechanistic Investigations of Murihexocin C

In Vitro Cytotoxicity and Antiproliferative Studies of Murihexocin C

This compound has demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines in laboratory settings.

Activity Against Specific Cancer Cell Lines (e.g., Human Colon Carcinoma, Pancreatic Carcinoma, Prostate Adenocarcinoma)

Research has shown that this compound exhibits significant cytotoxicity against several human tumor cell lines. nih.gov Bioactivity-directed fractionation of the leaves of Annona muricata led to the isolation of this compound, which displayed selective cytotoxicity towards prostate adenocarcinoma (PC-3) and pancreatic carcinoma (PACA-2) cell lines. nih.govfrontiersin.orgijper.orgbau.edu.lbgreenmedinfo.comdoc-developpement-durable.orgresearchgate.netresearchgate.netresearchgate.net

Specifically, this compound has been reported to be toxic to pancreatic cancer (PACA-2) cells. ijper.org In one study, this compound, isolated from the leaves of Annona squamosa, showed significant cytotoxicity against human colon carcinoma Col 2 cells with an IC50 value of 0.50 μg/mL (0.79 μM). researchgate.netuplb.edu.ph Another study reported its toxicity on the colon HT-29 cell line with an ED50 of 1.3 μg/mL. nih.gov

The soursop leaf-derived this compound has also been reported to have selective cytotoxicity against prostate adenocarcinoma cell lines (PC-3). uns.ac.id

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value | Source(s) |

|---|---|---|---|---|

| Col 2 | Human Colon Carcinoma | IC50 | 0.50 μg/mL (0.79 μM) | researchgate.netuplb.edu.ph |

| HT-29 | Human Colon Carcinoma | ED50 | 1.3 μg/mL | nih.gov |

| PACA-2 | Pancreatic Carcinoma | - | Selectively cytotoxic | nih.govfrontiersin.orgijper.orgbau.edu.lbgreenmedinfo.comdoc-developpement-durable.orgresearchgate.netresearchgate.netresearchgate.net |

| PC-3 | Prostate Adenocarcinoma | - | Selectively cytotoxic | nih.govfrontiersin.orgijper.orgbau.edu.lbgreenmedinfo.comdoc-developpement-durable.orgresearchgate.netresearchgate.netresearchgate.netuns.ac.id |

| A549 | Lung Carcinoma | ED50 | 1.1 μg/mL | nih.gov |

| MCF-7 | Breast Cancer | ED50 | 3.8 μg/mL | nih.govnih.gov |

| A498 | Kidney Cancer | ED50 | 2.5 μg/mL | nih.gov |

Comparative Cytotoxicity Profiles

When compared to other cell lines, this compound has demonstrated a degree of selectivity. For instance, while it was significantly cytotoxic to human colon carcinoma Col 2 cells, it also showed cytotoxicity to normal Chinese hamster ovarian (AA8) cells, with an IC50 of 0.78 μg/mL (1.24 μM). researchgate.netuplb.edu.ph This suggests that while potent, its selectivity for cancer cells over normal cells is a critical area for further investigation.

Studies have highlighted its selective action against prostate (PC-3) and pancreatic (PACA-2) cancer cell lines. nih.gov This selectivity is a key focus in the development of targeted cancer therapies.

Molecular Mechanisms of Action of this compound

The anticancer effects of this compound are attributed to its ability to interfere with fundamental cellular processes, leading to cell death.

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. researchgate.netuplb.edu.phnih.gov In human colon carcinoma Col 2 cells, treatment with this compound led to extensive apoptotic cell death. researchgate.netuplb.edu.ph

The compound's ability to modulate the cell cycle is also a key aspect of its antiproliferative activity. By arresting the cell cycle, this compound can inhibit the proliferation of cancer cells. researchgate.net

Caspase Pathway Activation (e.g., Caspase 3)

The apoptotic process induced by this compound involves the activation of the caspase cascade, a family of proteases that execute cell death. Specifically, the activation of the effector caspase-3 has been observed in human colon carcinoma Col 2 cells following treatment with this compound. researchgate.netuplb.edu.phnih.gov Caspase-3 is a crucial mediator of apoptosis, and its activation leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. mdpi.com

Regulation of Apoptotic Proteins (e.g., Bcl-2-like proteins)

The regulation of proteins belonging to the Bcl-2 family is another critical component of this compound's mechanism of action. These proteins are key regulators of the mitochondrial pathway of apoptosis. Research has shown that this compound treatment leads to the downregulation of a Bcl-2-like protein. researchgate.netuplb.edu.ph The Bcl-2 family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. By downregulating an anti-apoptotic Bcl-2-like protein, this compound shifts the balance towards apoptosis, facilitating the release of cytochrome c from the mitochondria and subsequent caspase activation. mdpi.com

Cell Cycle Arrest (e.g., G1 phase)

This compound, an Annonaceous acetogenin (B2873293), has demonstrated the ability to induce cell cycle arrest, a crucial mechanism in controlling cancer cell proliferation. Specifically, both muricoreacin and this compound have been implicated in halting the cell cycle. researchgate.net While detailed studies on this compound's specific effect on cell cycle phases are part of broader research on Annonaceous acetogenins (B1209576), the general mechanism for this class of compounds often involves arresting cells in the G1 phase. researchgate.netscispace.com

This G1 phase arrest is a key regulatory checkpoint. For instance, the acetogenin annonacin (B1665508) has been shown to arrest T24 bladder cancer cells at the G1 phase. researchgate.net This arrest prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. The regulation of the G1 phase is complex, often involving the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. nih.govmdpi.com For example, the expression of c-Myc, a protein that plays a role in cell cycle progression, is tightly regulated by cell adhesion, and its downregulation is correlated with G1 phase arrest. nih.govnih.gov Furthermore, some polyphenols induce G1 arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor, which can be triggered by the activation of the tumor suppressor protein p53. mdpi.com Although the precise pathway for this compound is still under full investigation, its role in cell cycle arrest highlights its potential as an anticancer agent.

Mitochondrial Function Inhibition (e.g., Complex I of NADH-Ubiquinone Oxidoreductase)

A primary mechanism of action for this compound and other Annonaceous acetogenins is the potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). dntb.gov.uaplos.org This enzyme complex is the first and largest component of the mitochondrial electron transport chain, playing an essential role in cellular respiration and ATP production. plos.orgmdpi.com By inhibiting Complex I, these compounds disrupt the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). plos.orgplos.org

The inhibition of Complex I is a significant factor in the cytotoxic effects of Annonaceous acetogenins against cancer cells, which often have a high energy demand. plos.orgcam.ac.uk This disruption of mitochondrial function can trigger a cascade of events, including the activation of AMPK (AMP-activated protein kinase) and the inhibition of the mTORC1 signaling pathway, ultimately leading to growth inhibition and autophagy in cancer cells. plos.org The binding of these acetogenins to Complex I is thought to be a key factor in their biological activity. mdpi.com For example, in silico studies have shown that Annonacin can effectively bind to mitochondrial Complex I. mdpi.com This targeted inhibition of a critical metabolic enzyme makes this compound a compound of significant interest in cancer research.

Targeting of Hypoxia-Inducible Factor 1 Alpha (HIF-1α)

This compound has been identified as a potential inhibitor of Hypoxia-Inducible Factor 1 alpha (HIF-1α), a key transcription factor involved in cellular responses to low oxygen conditions (hypoxia). researchgate.netbiomedpharmajournal.org HIF-1α is often overexpressed in various human cancers and plays a crucial role in tumor progression by activating genes involved in angiogenesis, cell survival, and metabolism. researchgate.netbiomedpharmajournal.orgnih.gov Therefore, targeting HIF-1α is a promising strategy for cancer therapy. researchgate.netnih.gov

In silico molecular docking studies have investigated the interaction between several Annonaceous acetogenins, including this compound, and the binding pocket of HIF-1α. researchgate.netresearchgate.net These studies predict the binding energies of these compounds, with lower binding energy suggesting a more stable and favorable interaction. This compound, along with other acetogenins like murihexocin A, showed promising binding energies, indicating a potential to inhibit HIF-1α activity. researchgate.netbiomedpharmajournal.org The predicted interaction of this compound with key amino acid residues within the HIF-1α binding pocket further supports its potential as an inhibitor. researchgate.net While these are computational predictions, they provide a strong basis for further in-vitro and in-vivo studies to validate the inhibitory effect of this compound on HIF-1α and its downstream signaling pathways.

Other Identified Molecular Targets or Pathways

Beyond its well-documented effects on the cell cycle, mitochondrial function, and HIF-1α, the broader class of Annonaceous acetogenins, to which this compound belongs, is known to interact with various other molecular targets and pathways. These compounds exhibit a wide range of biological activities, suggesting a multi-targeted mechanism of action. frontiersin.orgmdpi.com

One such pathway involves the disruption of cellular signaling cascades that are critical for cancer cell survival and proliferation. For instance, some acetogenin mimics have been shown to down-regulate the myeloid cell leukemia-1 (Mcl-1) protein, which is often overexpressed in cancer and plays a crucial role in preventing apoptosis (programmed cell death). mdpi.com

Furthermore, the cytotoxic effects of Annonaceous acetogenins are not limited to a single mechanism but are likely the result of a combination of factors, including the induction of apoptosis through various signaling pathways. rjpponline.org The structural features of these molecules, such as the presence and number of tetrahydrofuran (B95107) (THF) rings and hydroxyl groups, are believed to be crucial for their cytotoxic potential. mdpi.com The diverse biological activities reported for this class of compounds underscore the need for further research to fully elucidate the complete spectrum of molecular targets and pathways affected by this compound.

Broader Biological Spectrum of Annonaceous Acetogenins

Annonaceous acetogenins, the family of compounds to which this compound belongs, exhibit a wide range of biological activities beyond their anticancer properties. frontiersin.orgscielo.br These natural products, exclusively found in the Annonaceae family of plants, have been investigated for various therapeutic and practical applications. frontiersin.orgmdpi.comscielo.br

Anti-inflammatory Properties

Extracts from plants of the Annonaceae family, rich in acetogenins and other phytochemicals like alkaloids and flavonoids, have demonstrated significant anti-inflammatory properties. frontiersin.orgmdpi.comfrontiersin.org These effects have been observed in both in vitro and in vivo studies. frontiersin.orgmdpi.com The anti-inflammatory action is thought to be related to the inhibition of pro-inflammatory mediators and signaling pathways. frontiersin.org For example, extracts from Annona muricata have been shown to reduce edema and suppress the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. frontiersin.org The presence of various bioactive compounds in these plants contributes to their anti-inflammatory potential, making them a subject of interest for the development of new anti-inflammatory agents. rjpponline.orgmdpi.comfrontiersin.org

Antiparasitic and Insecticidal Activities

Annonaceous acetogenins have shown potent antiparasitic and insecticidal activities. frontiersin.orgscielo.br These compounds are toxic to a wide range of insects, including agricultural pests and disease vectors. scielo.brscirp.orgscielo.br The insecticidal mechanism is largely attributed to the inhibition of mitochondrial Complex I, similar to their anticancer effects.

Numerous studies have documented the efficacy of acetogenins against various insect species. scielo.brscielo.brgoogle.com For instance, compounds like squamocin (B1681989) and asimicin have demonstrated broad-spectrum insecticidal activity. scielo.br In addition to their insecticidal properties, Annonaceous acetogenins have also exhibited significant antiparasitic activity against various parasites, including Leishmania and Trypanosoma species. ird.frresearchgate.netscirp.orgmdpi.com This broad spectrum of activity highlights the potential of these compounds in the development of new antiparasitic and insecticidal agents. mdpi.com

Immunomodulatory Effects

The immunomodulatory properties of this compound are an area of growing interest. While direct studies on this compound's specific immunomodulatory pathways are still emerging, research on the extracts of plants it is found in, such as Annona muricata, provides preliminary insights.

Extracts of A. muricata leaves, which contain this compound, have been shown to modulate the innate immune system. longdom.org For instance, the methanol (B129727) extract of the fruit peel of A. muricata was found to significantly suppress the expression of CD18/11a on leukocytes and demonstrated a considerable stimulatory effect on the phagocytic activity of leukocytes at a concentration of 100 μg/mL. frontiersin.org This suggests a potential for modulating the innate immune response. frontiersin.org Furthermore, polysaccharides from A. muricata leaves have been observed to protect macrophages from cisplatin-induced cytotoxicity by mitigating mitochondrial dysfunction, indicating a supportive role in immune cell health. bau.edu.lb

Studies on Annona muricata leaf extracts have also pointed towards anti-inflammatory properties, which are closely linked to immunomodulation. bau.edu.lb These extracts have been shown to inhibit inflammatory mediators such as TNF-α, IL-6, IL-1β, and nitric oxide (NO) released by iNOS. bau.edu.lb While these findings are promising, it is important to note that they are based on complex extracts containing numerous bioactive compounds, and further research is required to isolate and confirm the specific immunomodulatory activities of this compound itself. bau.edu.lbnih.gov

Antioxidant Mechanisms

This compound is believed to contribute to the antioxidant properties observed in extracts of the plants from which it is derived. nih.gov The antioxidant activity of these extracts is attributed to their capacity to counteract reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases. nih.gov

The antioxidant mechanisms of Annona species extracts, where this compound is found, involve several pathways. For example, water extracts of Annona squamosa seeds have demonstrated antioxidant activity by increasing the activities of scavenging enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), reduced glutathione (B108866) (GSH), glutathione reductase (GR), and glutathione-s-transferase (GST). researchgate.net Concurrently, a decrease in malondialdehyde levels, an indicator of lipid peroxidation, was observed. researchgate.net

Furthermore, the 50% ethanol (B145695) extract of graviola (Annona muricata) leaves, which contain acetogenins like this compound, has been shown to upregulate superoxide dismutase 1 (SOD1) and Nrf2, a key transcriptional regulator of antioxidant enzymes. nih.gov This suggests a mechanism that enhances the cellular antioxidant defense system. The ethyl acetate (B1210297) fraction of soursop (Annona muricata) leaves, also containing acetogenins, demonstrated significant antioxidant potential in a DPPH radical scavenging assay, with an IC50 value of 94.169 ppm. ajouronline.com

The antioxidant effects are often attributed to the presence of various phytochemicals, including phenolic compounds, flavonoids, and acetogenins like this compound, which can donate hydrogen to neutralize free radicals. nih.gov While the collective antioxidant activity of these plant extracts is well-documented, further studies are needed to delineate the specific contribution and precise antioxidant mechanisms of this compound.

Structure Activity Relationship Sar Studies of Murihexocin C and Its Analogues

Impact of Structural Motifs on Biological Activity

The potent biological activity of Murihexocin C and related acetogenins (B1209576) is not attributed to a single functional group but rather to the synergistic interplay of several key structural motifs. These include the mono-tetrahydrofuran (THF) ring, the number and placement of hydroxyl groups, and the α,β-unsaturated γ-lactone ring at the terminus of the long aliphatic chain.

The tetrahydrofuran (B95107) (THF) ring is a hallmark of most bioactive acetogenins and is considered essential for their mechanism of action, which often involves the inhibition of mitochondrial Complex I. mdpi.com The relative position of the THF ring along the carbon chain and its spatial relationship with adjacent functional groups significantly influence cytotoxicity. For instance, the distance between the THF ring system and the terminal γ-lactone is a critical determinant of activity. sci-hub.ru

The hydroxyl (-OH) groups play a pivotal role in modulating the bioactivity of this compound and its analogues, primarily by influencing the molecule's polarity and its ability to form hydrogen bonds with biological targets. This compound possesses six hydroxyl groups. researchgate.net While a certain degree of hydroxylation is necessary for activity, excessive hydroxylation can lead to a decrease in potency. This is exemplified by the observation that the highly polar, hexahydroxylated compounds murihexocins A and B were found to be essentially inactive against multidrug-resistant human mammary adenocarcinoma (MCF-7/Adr) cells. sci-hub.ru This suggests that an optimal balance of hydrophilic and lipophilic character is required for effective transport across cellular membranes and interaction with the target. sci-hub.ru The creation of acetonide derivatives of vicinal diols in some acetogenins has been shown to significantly enhance cytotoxicity, further highlighting the importance of the hydroxyl groups' configuration and availability for interaction. indexcopernicus.commedwinpublishers.com

Bioactivity-directed fractionation and isolation studies have revealed that this compound exhibits significant and selective cytotoxicities against various human tumor cell lines, including prostate adenocarcinoma (PC-3) and pancreatic carcinoma (PACA-2) cell lines. medwinpublishers.comnih.gov It has also demonstrated notable cytotoxicity against human colon carcinoma Col 2 cells. researchgate.net

Stereochemical Influences on this compound Bioactivity

The relative stereochemistry of this compound has been described as having a threo/cis/threo configuration around the THF ring. researchgate.net It is well-established in the broader class of acetogenins that the stereochemistry of the THF ring system has a profound effect on bioactivity. sci-hub.ru For example, in studies of bis-adjacent THF ring acetogenins, those with a threo-trans-threo-trans-erythro configuration were found to be the most potent. sci-hub.ru This underscores the high degree of stereospecificity required for interaction with the target protein, likely within a well-defined binding pocket.

While specific studies comparing the bioactivity of all possible stereoisomers of this compound are not extensively documented, the principles derived from related acetogenins strongly suggest that any alteration in its natural stereochemical configuration would likely lead to a significant reduction in its cytotoxic potency. The precise spatial orientation of the hydroxyl groups and the alkyl chain relative to the THF ring is crucial for optimal binding and inhibition of its molecular targets. The importance of stereochemistry is a fundamental concept in medicinal chemistry, as different stereoisomers of a drug can have vastly different pharmacological and toxicological properties. uou.ac.in

Computational Approaches to SAR Analysis (e.g., Molecular Docking, In Silico Predictions)

Computational methods, such as molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have become invaluable tools in the study of structure-activity relationships for natural products like this compound. These approaches provide insights into the molecular interactions that underpin biological activity and help to predict the pharmacokinetic properties of a compound.

Molecular Docking simulations are used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been employed to investigate the interaction of this compound and its analogues with various protein targets implicated in cancer and other diseases. For example, molecular docking studies have been performed to evaluate the binding affinity of this compound to Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor progression. researchgate.netbiomedpharmajournal.org These studies calculate a binding energy, with a more negative value indicating a stronger, more favorable interaction.

| Compound | Target Protein | Lowest Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| This compound | HIF-1α | -7.6 | Gln-147, Thr-196, His-199, Gln-203, Arg-238, His-279, Asn-294, Ser-184, Phe-207, Trp-296, Leu-188 |

| Murihexocin A | HIF-1α | -7.9 | Thr-183, Trp-296, Tyr-102, His-199, Gln-147, Gln-203, Glu-202, Ser-184, Pro-235, Gln-239, Tyr-103, Ile-281 |

| Annomuricin A | HIF-1α | -6.7 | Tyr-93, Tyr-102, Asp-104, Leu-186, Leu-188, Gln-147, His-199, Asp-201, Arg-238, Thr-196, His-279 |

| Annomuricin E | HIF-1α | -7.3 | Trp-296, Gln-203, Asp-201, Arg-238, Asp-237, Pro-235, Gln-239, Tyr-102, His-279, Thr-196, Ile-281, Gln-147, Ser-184 |

| Gefitinib (Control) | HIF-1α | -7.9 | Gln-147, Thr-196, His-279, Asn-294, Ser-164, Gln-203, Arg-238, Gln-239, Tyr-102, Tyr-103, Phe-207 |

Data sourced from Handayani et al., 2018. researchgate.net

In Silico ADMET Predictions are used to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify potential liabilities that might hinder a compound's development. For this compound, in silico analyses have been performed to predict its drug-likeness and ADMET profile.

| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Number of Stereocenters | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| This compound | 648.40 | 4.33 | 65.52 | Not Specified | 0 |

| Murihexocin A | 628.88 | 4.33 | 112.24 | Not Specified | 0 |

Data sourced from Handayani et al., 2018. researchgate.net

These computational studies complement experimental data by providing a molecular-level understanding of the interactions and properties of this compound, thereby guiding the design of new analogues with improved activity and pharmacokinetic profiles.

Development of Murihexocin C Analogues and Derivatives

Design Principles for Murihexocin C Analogues

The design of this compound analogues is guided by the characteristic structural features of Annonaceous acetogenins (B1209576). These molecules are defined by a long hydrocarbon chain containing a terminal α,β-unsaturated γ-lactone ring and one or more tetrahydrofuran (B95107) (THF) rings, often flanked by hydroxyl groups. nih.govijper.org this compound is a mono-THF acetogenin (B2873293). nih.gov The primary design principles involve systematic modification of these core components to probe their influence on biological activity.

Key structural features targeted for modification include:

The α,β-unsaturated γ-lactone ring: This moiety is considered crucial for the bioactivity of many acetogenins, acting as a potential Michael acceptor. Analogues are designed to explore the role of this lactone by modifying its structure or stereochemistry.

The Tetrahydrofuran (THF) Ring System: The number, position, relative stereochemistry, and absolute configuration of the THF ring(s) significantly impact biological potency and selectivity. For this compound, a mono-THF acetogenin, analogue design focuses on altering the stereocenters of the existing THF ring or changing its position along the aliphatic chain.

The Aliphatic Chain: The length of the hydrocarbon chain that separates the THF ring from the γ-lactone and the terminal alkyl portion is another critical variable. Analogues with varying chain lengths are designed to assess the optimal distance required for interaction with the biological target, believed to be Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. ijper.org

Hydroxyl Groups: this compound possesses several hydroxyl groups along its structure. colab.ws The number, position, and stereochemistry of these functional groups are vital for target binding. Analogues are often designed by selectively removing, adding, or inverting the stereochemistry of these hydroxyls to map out essential interactions.

The overarching goal is to synthesize a library of related compounds that can systematically elucidate the SAR, potentially leading to a lead compound with superior therapeutic potential. medwinpublishers.com

Table 1: Design Principles for this compound Analogue Development

| Structural Component | Rationale for Modification | Desired Outcome |

|---|---|---|

| α,β-Unsaturated γ-Lactone | Assess its role as the key pharmacophore; investigate the impact of stereochemistry. | Determine necessity for cytotoxicity; potentially improve binding affinity. |

| Mono-THF Ring | Evaluate the influence of ring position and stereochemistry on target interaction and selectivity. | Enhance potency and selectivity for specific cancer cell types. |

| Aliphatic Chain Spacers | Optimize the spatial relationship between the THF and lactone rings for target binding. | Improve fit within the enzyme's binding pocket. |

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives relies on methodologies developed for the broader class of Annonaceous acetogenins. Given the structural complexity and multiple stereocenters, total synthesis is a significant challenge that requires highly stereoselective and efficient reactions.

General synthetic strategies often employ a convergent approach, where the key fragments—the terminal lactone, the central THF core, and the hydrocarbon tail—are synthesized separately and then coupled together. Methodologies for creating derivatives include:

Asymmetric Synthesis of the THF Core: The stereochemically complex THF ring is a primary synthetic target. Methods such as Sharpless asymmetric dihydroxylation (AD) are used to install the necessary hydroxyl groups with specific stereochemistry, which are then cyclized to form the THF ring. jst.go.jp

Lactone Formation: The α,β-unsaturated γ-lactone ring is typically formed late in the synthesis. Various lactonization protocols are employed, starting from a suitably functionalized precursor derived from the coupling of the main fragments.

Derivatization for SAR Studies: Once a synthetic route to the core structure is established, derivatives can be generated. For instance, the Mosher ester methodology is a critical technique used not only to determine the absolute configuration of hydroxyl groups in the natural product but also as a way of creating ester derivatives whose biological activity can be tested. acs.org This involves reacting the alcohol functionalities with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Chromatographic Separation: The synthesis or isolation of acetogenins often yields mixtures of isomers or epimers. Advanced chromatographic techniques, including countercurrent chromatography (CCC) and chiral High-Performance Liquid Chromatography (HPLC), are essential for separating these closely related compounds, allowing for the evaluation of individual derivatives.

These synthetic efforts enable the creation of specific analogues designed in the previous step, allowing for a systematic investigation of how structural changes affect biological function.

Biological Evaluation of this compound Analogues

The primary method for evaluating this compound and its analogues is through in vitro cytotoxicity assays against a panel of human cancer cell lines. nih.gov this compound itself has demonstrated significant and selective cytotoxic effects. nih.gov

Bioactivity-directed fractionation of Annona muricata leaves, which led to the isolation of this compound, also yielded Muricoreacin. The evaluation of these two closely related, co-isolated acetogenins provides initial insight into the structure-activity relationship. Both compounds showed potent cytotoxicity, but with notable selectivity. This compound was particularly effective against the pancreatic carcinoma (PACA-2) and colon adenocarcinoma (HT-29) cell lines, while Muricoreacin was highly potent against the prostate adenocarcinoma (PC-3) cell line. nih.govijper.orgfrontiersin.org

Further studies have quantified the cytotoxic potency of this compound against various cancer cell lines, often reported as ED₅₀ (Effective Dose, 50%) or IC₅₀ (Inhibitory Concentration, 50%) values. For example, this compound was found to be cytotoxic to human colon carcinoma Col 2 cells with an IC₅₀ of 0.79 μM. researchgate.net In another evaluation, its ED₅₀ values were determined against a panel of six human tumor cell lines, confirming its high potency. nih.gov

The evaluation of analogues, whether isolated from natural sources or synthetically derived, follows the same process. By comparing the IC₅₀ or ED₅₀ values of analogues to that of the parent compound, this compound, researchers can quantify the impact of specific structural modifications. For instance, an in silico study evaluated a series of acetogenins, including this compound, for their binding energy to hypoxia-inducible factor-1alpha (HIF-1α), suggesting a potential mechanism for their anticancer effects. medwinpublishers.com Such computational evaluations can complement cell-based assays in the analogue development pipeline.

Table 2: Cytotoxicity of this compound and a Related Acetogenin

| Compound | Cell Line | Cancer Type | Potency (ED₅₀ / IC₅₀) | Citation |

|---|---|---|---|---|

| This compound | A-549 | Lung Carcinoma | 1.1 µg/mL | nih.gov |

| HT-29 | Colon Adenocarcinoma | 1.3 µg/mL | nih.gov | |

| MCF-7 | Breast Adenocarcinoma | 3.8 µg/mL | nih.gov | |

| A-498 | Kidney Carcinoma | 2.5 µg/mL | nih.gov | |

| PACA-2 | Pancreatic Carcinoma | < 10⁻¹ µg/mL | nih.gov | |

| PC-3 | Prostate Adenocarcinoma | 4.69 µg/mL | nih.gov | |

| Col 2 | Colon Carcinoma | 0.50 µg/mL (0.79 µM) | researchgate.net | |

| Muricoreacin | A-549 | Lung Carcinoma | 2.21 µg/mL | nih.gov |

| HT-29 | Colon Adenocarcinoma | 2.03 µg/mL | nih.gov | |

| MCF-7 | Breast Adenocarcinoma | < 10⁻¹ µg/mL | nih.gov | |

| A-498 | Kidney Carcinoma | 1.03 µg/mL | nih.gov | |

| PACA-2 | Pancreatic Carcinoma | 1.67 µg/mL | nih.gov | |

| PC-3 | Prostate Adenocarcinoma | < 10⁻¹ µg/mL | nih.gov | |

| Adriamycin (Control) | A-549 | Lung Carcinoma | < 10⁻¹ µg/mL | nih.gov |

| HT-29 | Colon Adenocarcinoma | < 10⁻¹ µg/mL | nih.gov | |

| MCF-7 | Breast Adenocarcinoma | < 10⁻¹ µg/mL | nih.gov | |

| A-498 | Kidney Carcinoma | < 10⁻¹ µg/mL | nih.gov | |

| PACA-2 | Pancreatic Carcinoma | 1.25 µg/mL | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Muricoreacin |

| Adriamycin |

| Annonacin (B1665508) |

Pre Clinical Pharmacological Evaluation of Murihexocin C

In Vitro Pharmacological Models

The primary focus of in vitro research on Murihexocin C has been the evaluation of its cytotoxic (cell-killing) activity against various human cancer cell lines. These studies are fundamental in determining the compound's potential as an anticancer agent.

Bioactivity-directed fractionation of Annona muricata and Annona squamosa leaves led to the isolation of this compound, which demonstrated significant and selective cytotoxic effects. oup.comfrontiersin.orgscilit.com One study reported that this compound exhibited notable cytotoxicity against a panel of six human tumor cell lines, with particular selectivity for pancreatic carcinoma (PACA-2) and prostate adenocarcinoma (PC-3) cells. oup.comscilit.com

More specific data revealed that this compound was significantly cytotoxic to human colon carcinoma Col 2 cells, with a half-maximal inhibitory concentration (IC50) of 0.50 µg/mL (or 0.79 µM). oup.comfrontiersin.org In the same study, its effect on a non-cancerous cell line, the normal Chinese hamster ovarian (AA8) cells, was also assessed, showing an IC50 value of 0.78 µg/mL (or 1.24 µM). oup.comfrontiersin.org The lower IC50 value for the cancer cell line compared to the normal cell line suggests a degree of selective toxicity towards cancer cells. Another report lists a half-maximal effective dose (ED50) of 0.49 µg/mL for its cytotoxic activity. nih.gov

Mechanistic studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. oup.comfrontiersin.org In human colon carcinoma (Col 2) cells, treatment with this compound led to extensive apoptotic cell death. oup.comfrontiersin.org This process was found to be associated with the activation of caspase 3, a key executioner enzyme in the apoptotic pathway, and the downregulation of a Bcl-2-like anti-apoptotic protein. oup.comfrontiersin.org Annonaceous acetogenins (B1209576), as a class, are known to exert their cytotoxic effects by inhibiting the mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, a mechanism that can lead to apoptosis. nih.govdovepress.com

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Measurement | Value (µg/mL) | Value (µM) | Reference |

| Col 2 | Human Colon Carcinoma | IC50 | 0.50 | 0.79 | oup.com, frontiersin.org |

| PACA-2 | Pancreatic Carcinoma | - | Selective Cytotoxicity | - | oup.com, scilit.com |

| PC-3 | Prostate Adenocarcinoma | - | Selective Cytotoxicity | - | oup.com, |

| AA8 (Normal) | Chinese Hamster Ovarian | IC50 | 0.78 | 1.24 | oup.com, frontiersin.org |

| Not Specified | Not Specified | ED50 | 0.49 | - | nih.gov |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in a specific biological activity. ED50 (Half-maximal effective dose) is the dose that produces 50% of the maximal effect.

In Vivo Studies in Relevant Non-Human Biological Systems

While in vitro studies have established the cytotoxic potential of this compound, the evaluation of its efficacy and behavior in living organisms is a critical next step. However, a review of the scientific literature indicates a scarcity of in vivo studies conducted specifically on the isolated this compound compound. thieme-connect.com Most preclinical animal research has been performed using crude extracts or acetogenin-rich fractions from Annona species, which contain a mixture of bioactive compounds, including this compound. mdpi.comwaocp.org

For instance, one study investigated the chemopreventive effects of an ethanolic extract of Annona muricata leaves in a mouse model of skin papillomagenesis, noting that this compound is a known constituent of these leaves. waocp.org Another preclinical in vivo study using mice with prostate tumor xenografts found that a purified acetogenin (B2873293) fraction from A. muricata significantly decreased tumor volume, though it was also associated with some toxicity. oup.com

Pharmacokinetic and Pharmacodynamic Considerations (Pre-clinical Context)

The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is essential for drug development. As with in vivo efficacy studies, experimental preclinical data on the pharmacokinetics of purified this compound is limited in the available literature. thieme-connect.com However, in silico (computer-based) modeling has been used to predict its properties.

One in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for several phytoconstituents from Annona muricata predicted that this compound violates two or more of Lipinski's rules for drug-likeness. ijprajournal.com This suggests that the compound may have poor oral bioavailability. ijprajournal.com

Another in silico study predicted that this compound, along with four other acetogenins, could act as an inhibitor of the sodium-glucose cotransporter-2 (SGLT2) protein. researcher.liferesearchgate.net The same study's ADMET analysis indicated that this compound might have absorption, distribution, and metabolism properties similar to the approved SGLT2 inhibitor drug, empagliflozin, although it was also predicted to be potentially more toxic. researcher.liferesearchgate.net

The primary pharmacodynamic action of this compound, inferred from its chemical class, is the inhibition of mitochondrial complex I. nih.govdovepress.com This disruption of cellular energy production is a key mechanism leading to the cytotoxic and apoptotic effects observed in in vitro models. nih.gov However, comprehensive experimental studies are needed to confirm these in silico predictions and to fully understand the absorption, distribution, metabolism, excretion, and toxicity profile of this compound in a preclinical setting. thieme-connect.com

Future Research Directions and Translational Perspectives for Murihexocin C

Elucidation of Undefined Biosynthetic Steps

The biosynthesis of annonaceous acetogenins (B1209576), including Murihexocin C, originates from the polyketide pathway. ijper.orgmedwinpublishers.com These compounds are derivatives of long-chain fatty acids, typically C32 or C34, which undergo a series of complex enzymatic reactions to form their characteristic structures, including tetrahydrofuran (B95107) (THF) rings and a terminal γ-lactone. medwinpublishers.commdpi.com

While the general pathway is known, the specific enzymatic machinery and intermediate steps leading to the unique structure of this compound remain largely undefined. Future research should prioritize the identification and characterization of the specific polyketide synthases (PKSs), cyclases, and hydroxylases involved in its formation within Annona muricata. Understanding these precise biosynthetic steps could enable the heterologous expression of the pathway in microbial hosts, facilitating a sustainable and scalable production method for this compound and its analogs for further pre-clinical investigation.

Exploration of Novel Synthetic Pathways

The complex stereochemistry of acetogenins presents a significant challenge for total chemical synthesis. However, successful synthetic routes have been developed for other related compounds, providing a blueprint for this compound. researchgate.net The exploration of novel and efficient synthetic pathways is crucial for producing sufficient quantities for extensive biological testing and for creating structural analogs to explore structure-activity relationships.

Future synthetic strategies could focus on modular approaches, where key structural motifs like the mono-tetrahydrofuran ring and the butenolide lactone are synthesized separately and then coupled. Techniques such as iterative THF-ring construction and stereoselective reactions will be essential to control the multiple chiral centers present in the molecule. researchgate.net The development of a robust synthetic pathway would not only confirm the compound's absolute configuration but also allow for the generation of derivatives with potentially improved potency, selectivity, or metabolic stability.

Identification of Additional Biological Targets

The primary mechanism of action for many acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. medwinpublishers.comijper.orgmdpi.com This action disrupts cellular energy production, leading to apoptosis, particularly in cancer cells which have high energy demands.

However, emerging research suggests that the biological activity of this compound may not be limited to this single target. Bioactivity-directed fractionation has shown that this compound exhibits selective and significant cytotoxicity against a range of human cancer cell lines. nih.govnih.gov

Table 1: Documented Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Effective Dose (ED₅₀) | Reference(s) |

| PC-3 | Prostate Adenocarcinoma | Selective Cytotoxicity | nih.govijper.orgresearchgate.net |

| PACA-2 | Pancreatic Carcinoma | Selective Cytotoxicity | nih.govijper.orgresearchgate.net |

| HT-29 | Colon Adenocarcinoma | 1.3 µg/mL | nih.gov |

| A549 | Lung Carcinoma | 1.1 µg/mL | nih.gov |

| MCF-7 | Breast Cancer | 3.8 µg/mL | nih.gov |

| A498 | Kidney Cancer | 2.5 µg/mL | nih.gov |

Beyond Complex I, several other potential targets have been proposed:

Hypoxia-Inducible Factor-1α (HIF-1α): An in silico study indicated that this compound has a strong binding affinity for HIF-1α, a key transcription factor in tumor survival and angiogenesis. medwinpublishers.com

Androgen Receptor Signaling: In the context of prostate cancer, this compound is suggested to interfere with the synthesis of dihydrotestosterone (B1667394) (DHT), which in turn inhibits androgen receptor activity and suppresses prostate cell proliferation.

Wnt/β-catenin Pathway: In a study on colorectal cancer in mice, an A. muricata extract containing this compound was shown to modulate the Wnt signaling pathway, which is often dysregulated in this cancer. bau.edu.lb

Future research should aim to validate these potential targets using biochemical and cellular assays to build a more comprehensive understanding of this compound's mechanism of action.

Advanced Pre-clinical Models for Efficacy and Mechanism Validation

The majority of studies on this compound have utilized in vitro models consisting of two-dimensional cancer cell line cultures. nih.govnih.govresearchgate.net While these have been crucial for initial screening, moving forward requires more complex and clinically relevant models.

In Vivo Models: A study using an A. muricata leaf extract, which contains this compound, demonstrated a reduction in hyperplastic features in a mouse model of colorectal cancer. bau.edu.lb Future studies should use purified this compound in animal models, such as patient-derived xenografts (PDXs), to validate its efficacy against specific tumor types like prostate and pancreatic cancer, for which it shows high selectivity. nih.govresearchgate.net

Ex Vivo Models: An ex vivo study demonstrated that serum from colorectal cancer patients who consumed an A. muricata leaf extract had higher cytotoxicity against cancer cell lines compared to a placebo group. qdu.edu.cn This model offers a way to assess the activity of the compound and its metabolites in a more physiologically relevant context.

Three-Dimensional (3D) Models: Utilizing 3D culture systems, such as spheroids or organoids, would better mimic the tumor microenvironment and provide more accurate predictions of the compound's efficacy.

In Silico Models: Molecular docking studies have already been employed to predict interactions with targets like the estrogen and progesterone (B1679170) receptors. researchgate.net Expanding these computational models can help prioritize further biological testing and guide the design of new analogs.

Role of this compound as a Chemical Probe or Research Tool

A chemical probe is a small molecule that can be used to study a specific protein or pathway in a biological system. eubopen.orgthesgc.org Given its potent and selective biological activities, this compound has significant potential to be developed and utilized as a research tool.

Its well-documented role as a potent inhibitor of mitochondrial Complex I makes it a valuable tool for investigating the downstream cellular consequences of disrupted energy metabolism. ijper.org It can be used to study metabolic vulnerabilities in different cancer types or to explore the interplay between mitochondrial function and other cellular processes like autophagy or cell signaling.

Furthermore, its reported activity on androgen receptor signaling pathways could position it as a useful probe for studying hormone-dependent prostate cancer. By using this compound to selectively inhibit these pathways, researchers can dissect the complex signaling networks that drive cancer progression.

Q & A

Q. What methodologies are employed to isolate Murihexocin C from Annona muricata while preserving structural integrity?

this compound is isolated using bioactivity-guided fractionation , where solvent extraction (e.g., ethanol or methanol) is followed by sequential liquid-liquid partitioning (e.g., hexane, chloroform). High-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) is used for purification. Structural integrity is confirmed via high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for stereochemical elucidation. Cross-referencing with existing spectral databases and comparison to known acetogenins (e.g., annonacin) ensures accuracy .

Q. Which in vitro models are most relevant for assessing this compound’s cytotoxicity, and how are these assays standardized?

Standard cytotoxicity assays include the MTT or XTT assay on human tumor cell lines (e.g., PC-3 prostate adenocarcinoma, PACA-2 pancreatic carcinoma). Dose-response curves (IC₅₀ values) are generated using serial dilutions (0.1–100 μM). Normal cell lines (e.g., human fibroblasts) serve as controls to evaluate selectivity. Assays must adhere to OECD guidelines for reproducibility, including triplicate runs, standardized cell passage numbers, and controlled incubation conditions (e.g., 5% CO₂, 37°C) .

Q. How can researchers validate the purity and identity of this compound post-isolation?

Purity is validated via HPLC-DAD/UV (≥95% peak area) and thin-layer chromatography (TLC) . Identity confirmation requires HRMS (mass error <5 ppm) and 1D/2D NMR (e.g., COSY, HMBC) to assign proton/carbon signals. For novel analogs, X-ray crystallography or comparison to synthetic standards may be necessary. Purity thresholds should align with journal requirements (e.g., Journal of Natural Products) .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action, particularly its mitochondrial Complex I inhibition?

Use oxygen consumption rate (OCR) assays (e.g., Seahorse XF Analyzer) to measure mitochondrial respiration in treated vs. untreated cells. Pair this with western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) and reactive oxygen species (ROS) detection (e.g., DCFH-DA probes). Genetic validation via siRNA knockdown of NADH dehydrogenase subunits can confirm target specificity. Include positive controls like rotenone (a known Complex I inhibitor) .

Q. What strategies address contradictions in cytotoxicity data across studies (e.g., varying IC₅₀ values for the same cell line)?

Conduct meta-analyses to identify confounding variables:

- Cell line authenticity : Verify via STR profiling.

- Compound stability : Assess degradation via LC-MS under experimental conditions.

- Assay variability : Standardize protocols (e.g., cell density, serum concentration). Use Bland-Altman plots to quantify inter-study variability and apply mixed-effects models to account for batch effects .

Q. How can researchers improve this compound’s bioavailability for in vivo studies?

Employ nanoparticle encapsulation (e.g., PLGA or liposomal carriers) to enhance solubility. Pharmacokinetic profiling (e.g., LC-MS/MS ) evaluates bioavailability enhancements. Prodrug derivatization (e.g., esterification of hydroxyl groups) may reduce first-pass metabolism. Compare oral vs. intraperitoneal administration in rodent models .

Q. What statistical methods are recommended for analyzing synergistic effects between this compound and chemotherapeutic agents?

Use Chou-Talalay’s combination index (CI) method:

Q. How should in vivo studies be designed to evaluate this compound’s antitumor efficacy while minimizing toxicity?

Use xenograft models (e.g., PC-3 cells in nude mice) with escalating doses (10–50 mg/kg). Monitor body weight, organ histopathology (liver/kidney), and hematological parameters. Apply PK/PD modeling to correlate plasma concentrations with tumor volume reduction. Include a recovery phase to assess long-term toxicity .

Q. What computational approaches can predict this compound’s molecular targets and off-target effects?

Perform molecular docking (AutoDock Vina) against mitochondrial Complex I (PDB: 5LDX). Use pharmacophore modeling to identify structural motifs critical for binding. Validate predictions with thermal shift assays (CETSA) to detect target engagement .

Q. How can mixed-methods research frameworks enhance understanding of this compound’s ethnopharmacological context?

Combine qualitative interviews with traditional healers (thematic analysis) and quantitative LC-MS phytochemical profiling of Annona muricata extracts. Use triangulation to align ethnobotanical data with bioactivity results, ensuring ethical compliance (e.g., CITES permits for plant collection) .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing dose-response consistency and biological plausibility .

- Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines and obtain IACUC approval .

- Reproducibility : Share raw spectral data (NMR, HRMS) in public repositories (e.g., GNPS) and deposit novel structures in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.